sodium;ethyl sulfate
Description
Sodium ethyl sulfate (C₂H₅SO₄Na, CAS 546-74-7) is a short-chain alkyl sulfate salt with a molecular weight of 148.11 g/mol. It is synthesized via the reaction of ethanol with sulfuric acid, followed by neutralization with sodium carbonate . The compound is a stable, water-soluble anionic surfactant with applications in detergents, textiles, metal processing, and pharmaceuticals due to its low foam generation and high compatibility with acidic/alkaline systems . Key physical properties include a melting point of 170–172°C, density of 1.12 g/mL, and refractive index (589 nm) increasing linearly with concentration .
Properties
IUPAC Name |
sodium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOOYQHUHGIRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In the first step, sodium bisulfate monohydrate reacts with ethanol at reflux temperatures (≈78°C) to form ethyl sulfuric acid (C₂H₅OSO₃H) and sodium sulfate (Na₂SO₄):
Cooling the reaction mixture below 32.3°C facilitates the hydration of sodium sulfate to its decahydrate (Na₂SO₄·10H₂O), which crystallizes and is removed by filtration. The remaining ethyl sulfuric acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium ethyl sulfate.
Key Data:
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Yield : 87.4% of ethyl sulfuric acid (45.3 g from 113 g NaHSO₄·H₂O and 95% ethanol).
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Purity : Anhydrous ethyl sulfuric acid is obtained after distillation, minimizing side products like diethyl sulfate.
Sulfuric Acid–Ethanol Esterification Followed by Metathesis
A three-step procedure documented in experimental demonstrations involves esterification of ethanol with sulfuric acid, followed by sequential neutralization with calcium and sodium carbonates2.
Stepwise Protocol
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Ethyl Hydrogen Sulfate Formation :
Concentrated sulfuric acid (98%) is dripped into ethanol cooled in an ice bath to mitigate exothermic side reactions:Heating the mixture to 50°C for 30 minutes ensures complete reaction2.
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Calcium Salt Precipitation :
The crude ethyl hydrogen sulfate is diluted in cold water and neutralized with calcium carbonate:Excess calcium carbonate ensures pH neutrality, and calcium sulfate byproducts are filtered2.
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Sodium Ethyl Sulfate Synthesis :
The calcium ethyl sulfate undergoes metathesis with sodium carbonate:The final product is isolated via evaporation and vacuum filtration2.
Key Data:
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Yield : 51.65% (23.4 g from 14 g ethanol and 30 g H₂SO₄)2.
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Challenges : Crystallization inefficiencies due to filter clogging and ethanol losses during evaporation.
Ethylene Gas Absorption in Sulfuric Acid
An industrial-scale method involves absorbing ethylene gas (C₂H₄) into concentrated sulfuric acid (93–98%) to form ethyl hydrogen sulfate, which is then neutralized. This approach leverages the reactivity of ethylene, avoiding the need for alcohol solvents.
Process Dynamics
Ethylene is bubbled through sulfuric acid at 100–150°C, forming ethyl hydrogen sulfate and diethyl sulfate as intermediates:
Diethyl sulfate is entrained by excess ethylene gas and condensed, while the remaining ethyl hydrogen sulfate is neutralized with sodium hydroxide.
Key Data:
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Yield Flexibility : Adjusting reaction duration modulates the ethyl hydrogen sulfate–diethyl sulfate ratio (10–100% conversion).
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Acid Reuse : Spent sulfuric acid is reconcentrated (66°Bé) for cyclical use, enhancing cost efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Substitution Reactions with Metal Nitrites
Sodium ethyl sulfate reacts with metal nitrites (e.g., sodium or potassium nitrite) to produce nitroethane , a solvent and precursor in organic synthesis.
Reaction:
Conditions:
Key Data:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Sodium nitrite | Nitroethane | ~75–85 |
Hydrolysis Under Acidic or Basic Conditions
Hydrolysis of sodium ethyl sulfate regenerates ethanol and sulfuric acid, demonstrating its reversibility.
Reaction:
Conditions:
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Acidic hydrolysis: Requires strong acids (e.g., HCl) at reflux .
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Basic hydrolysis: Proceeds slowly in alkaline media (pH > 10) .
Kinetic Insights:
Reaction with Sodium Sulfite
Heating sodium ethyl sulfate with concentrated sodium sulfite yields sodium ethane sulfonate , a surfactant intermediate.
Reaction:
Conditions:
Radical Formation via OH Oxidation
Heterogeneous oxidation by hydroxyl radicals (OH) generates sulfate radical anions (), critical in atmospheric chemistry.
Mechanism:
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OH abstracts a hydrogen atom from the ethyl group.
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Subsequent cleavage produces and volatile organic fragments (e.g., formaldehyde) .
Kinetic Data:
| Parameter | Value | Reference |
|---|---|---|
| Rate constant () | cm³ molecule⁻¹ s⁻¹ | |
| Effective uptake coefficient () | 0.17 ± 0.03 |
Implications:
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Contributes to secondary sulfate aerosol formation in the atmosphere .
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Enhances cloud condensation nuclei activity under humid conditions .
Hygroscopic Behavior and Environmental Impact
While not a direct reaction, sodium ethyl sulfate’s hygroscopicity influences its environmental interactions:
Scientific Research Applications
sodium;ethyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore the potential therapeutic applications of sodium;ethyl sulfate, including its use in drug development and as a diagnostic tool.
Industry: In industrial applications, sodium;ethyl sulfate is used in the synthesis of other chemicals, as well as in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of sodium;ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Sodium Methyl Sulfate (C₁H₃SO₄Na)
- Structure and Properties : The methyl analog has a shorter alkyl chain (C1 vs. C2), resulting in higher water solubility (>10 g/100 mL at 20°C) and slightly higher water activity (closer to sodium sulfate) .
- Atmospheric Role: Both sodium methyl and ethyl sulfates act as proxies for fragmented organosulfates in aerosols. Sodium methyl sulfate exhibits a density of 1.23 g/cm³ (20% w/w solution), compared to 1.12 g/cm³ for sodium ethyl sulfate .
- Hygroscopicity : Sodium ethyl sulfate shows marginally lower hygroscopic growth factors than sodium methyl sulfate, attributed to its longer hydrophobic chain .
Inorganic Sulfates (e.g., Sodium Sulfate, Na₂SO₄)
- Water Activity : Sodium ethyl sulfate has water activity closer to sodium bisulfate (NaHSO₄) than sodium sulfate (Na₂SO₄), reflecting its intermediate polarity .
- Density and Refractive Index: Sodium sulfate (density ~2.68 g/cm³) and sodium bisulfate (~1.48 g/cm³) are denser than sodium ethyl sulfate (1.12 g/mL), while refractive indices for organosulfates are lower than inorganic sulfates .
Long-Chain Alkyl Sulfates (e.g., Sodium Dodecyl Sulfate, SDS)
- Surface Activity : SDS (C12 chain) reduces surface tension to ~40 mN/m, significantly lower than sodium ethyl sulfate (~60 mN/m), due to stronger hydrophobic interactions .
- Applications : SDS is used in biochemical assays and polymer composites , whereas sodium ethyl sulfate is preferred in low-foaming detergents and textile processing .
- Safety : Both compounds are irritants, but SDS is more widely studied for its environmental persistence and protein-denaturing effects .
Other Organosulfates (e.g., Sodium Propyl Sulfate)
- Chain Length Effects : Increasing alkyl chain length (C2 → C3) lowers water solubility and surface tension. Sodium propyl sulfate (C3) has a refractive index of 1.38 (20% w/w), compared to 1.36 for sodium ethyl sulfate .
Data Tables
Table 1: Physical Properties of Sodium Ethyl Sulfate and Analogs
| Compound | Molecular Formula | Density (g/cm³) | Refractive Index (589 nm) | Surface Tension (mN/m) | Water Activity (25°C) |
|---|---|---|---|---|---|
| Sodium Ethyl Sulfate | C₂H₅SO₄Na | 1.12 | 1.36 (20% w/w) | ~60 | 0.85 (saturated) |
| Sodium Methyl Sulfate | CH₃SO₄Na | 1.23 | 1.38 (20% w/w) | ~65 | 0.88 |
| Sodium Sulfate | Na₂SO₄ | 2.68 | 1.48 | N/A | 0.76 |
| Sodium Dodecyl Sulfate | C₁₂H₂₅SO₄Na | 1.09 | 1.46 | ~40 | 0.95 |
Research Findings
- Aerosol Behavior: Sodium ethyl sulfate’s hygroscopic growth factor at 85% RH is 1.8, lower than sodium sulfate (2.1) but higher than long-chain organosulfates, impacting climate models .
- Synthetic Efficiency: Industrial synthesis of sodium ethyl sulfate achieves ~99.5% purity using ethanol and sulfuric acid, with residual sodium carbonate as a common impurity .
- Environmental Stability : Unlike SDS, sodium ethyl sulfate degrades faster in aqueous environments due to its shorter chain, reducing bioaccumulation risks .
Q & A
Basic: What laboratory methods are available for synthesizing sodium ethyl sulfate, and how can reaction efficiency be optimized?
Sodium ethyl sulfate can be synthesized via esterification of ethanol with concentrated sulfuric acid, followed by neutralization with sodium carbonate. A typical protocol involves refluxing ethanol and sulfuric acid at 70°C for 3 hours, neutralizing excess acid with calcium carbonate, and precipitating the product with sodium carbonate . Key factors affecting yield include reaction temperature (optimal: 70–80°C), stoichiometric ratios (ethanol:sulfuric acid ~1:1 molar), and purification steps (e.g., fractional crystallization to remove residual sodium carbonate). Theoretical yields (~180 g) often exceed practical yields (~76.8 g, 42.8% efficiency) due to side reactions and incomplete neutralization .
Basic: What are common impurities in synthesized sodium ethyl sulfate, and how can they be addressed methodologically?
Impurities like residual sodium carbonate or unreacted sulfonic acid derivatives are common. Mitigation strategies include:
- Recrystallization : Using ethanol-water mixtures to isolate pure crystals.
- Neutralization Control : Titrating reaction mixtures to pH 7–8 before precipitation to avoid excess carbonate.
- Spectroscopic Validation : FT-IR or NMR to confirm absence of sulfonate (-SO₃) or carbonate (CO₃²⁻) peaks .
Advanced: How can liquid chromatography-mass spectrometry (LC-MS) be optimized for quantifying sodium ethyl sulfate in biological samples?
LC-MS protocols for sodium ethyl sulfate in urine or blood involve:
- Sample Preparation : Protein precipitation with acetonitrile, followed by drying with anhydrous sodium sulfate (0.1 g) to remove water .
- Chromatography : C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile.
- Detection : Negative-ion mode ESI-MS with m/z 125 [M−H]⁻ for EtS.
- Validation : Linear ranges (1–500 ng/mL), LODs (0.09–6.73 ng/g), and intraday precision (RSD 5–20%) are critical for reproducibility .
Advanced: How do the thermochemical properties of sodium ethyl sulfate influence its stability in experimental storage?
NIST data indicate sodium sulfate derivatives (e.g., Na₂O₄S) exhibit enthalpy of formation (ΔfH° solid: -1387 kJ/mol) and entropy (S° solid: 149 J/mol·K). Phase transitions (e.g., melting at 884°C) suggest stability under standard lab conditions but sensitivity to humidity due to hygroscopicity. Storage recommendations include desiccators with silica gel and avoidance of prolonged exposure to >40°C .
Advanced: What are the comparative advantages of sodium ethyl sulfate vs. ethyl glucuronide (EtG) as biomarkers for ethanol intake?
- Sensitivity : EtS has a shorter detection window (≤24 h) compared to EtG (≤80 h), making it suitable for acute ethanol exposure studies.
- Analytical Specificity : EtS requires LC-MS/MS due to lack of immunoassay cross-reactivity, whereas EtG can be detected via ELISA.
- Matrix Compatibility : EtS is stable in urine at room temperature, while EtG degrades in acidic conditions .
Advanced: How can factorial design optimize extraction protocols for sodium ethyl sulfate in complex matrices?
A 2⁴⁻¹ fractional factorial design with factors like sample mass (0.3–0.45 g), solvent volume (2–3 mL ethyl acetate), and dispersant (Florisil: 0.1–0.4 g) identifies optimal conditions. For mussel tissue, 0.45 g sample, 0.1 g sodium sulfate, and 3 mL ethyl acetate yielded recoveries >80% for phthalates, with ANOVA confirming solvent volume and dispersant as significant factors (p < 0.05) .
Basic: What spectroscopic techniques validate the purity of sodium ethyl sulfate post-synthesis?
- FT-IR : Absence of broad O-H stretches (3200–3600 cm⁻¹) confirms dehydration.
- ¹H NMR : Peaks at δ 1.3 ppm (CH₃CH₂-) and δ 3.8 ppm (-OSO₃⁻) verify structure.
- Elemental Analysis : Carbon (14.1%) and sulfur (18.4%) content deviations >2% indicate impurities .
Advanced: How do phase-transfer limitations affect sodium ethyl sulfate synthesis, and what strategies improve kinetics?
Esterification efficiency is hindered by biphasic ethanol-sulfuric acid mixtures. Solutions include:
- Phase-Transfer Catalysts : Tetrabutylammonium bromide enhances interfacial reactivity.
- Microwave Assistance : Reduces reaction time from 3 hours to 30 minutes at 100°C .
Advanced: What are the implications of sodium ethyl sulfate’s solubility profile for in vitro studies?
High water solubility (25 g/100 mL at 20°C) facilitates aqueous dissolution but complicates organic-phase extractions. Salting-out with ammonium sulfate (60% saturation) improves partitioning into ethyl acetate (partition coefficient log P: -1.2) .
Basic: What safety protocols are essential when handling sodium ethyl sulfate in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
